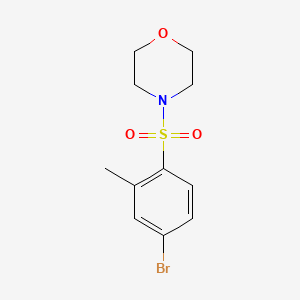

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine

CAS No.: 313250-75-8

Cat. No.: VC6054854

Molecular Formula: C11H14BrNO3S

Molecular Weight: 320.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313250-75-8 |

|---|---|

| Molecular Formula | C11H14BrNO3S |

| Molecular Weight | 320.2 |

| IUPAC Name | 4-(4-bromo-2-methylphenyl)sulfonylmorpholine |

| Standard InChI | InChI=1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | PQMSKGSZWULGBH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCOCC2 |

Introduction

Chemical Identity and Structural Characterization

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine (CAS 1279032-06-2) belongs to the class of aryl sulfonamides, with a molecular formula of C₁₁H₁₄BrNO₃S and a molecular weight of 320.20 g/mol. Its IUPAC name, 4-[(4-bromo-2-methylphenyl)sulfonyl]morpholine, reflects the substitution pattern: a bromine atom at the para position and a methyl group at the ortho position of the phenyl ring, connected to the morpholine moiety through a sulfonyl group.

Structural Features

-

Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to the compound's polarity and hydrogen-bonding capacity.

-

Sulfonyl bridge: Enhances electrophilicity and stabilizes interactions with biological targets through hydrogen bonding and dipole interactions.

-

Bromo-methyl substitution: The electron-withdrawing bromine and electron-donating methyl groups create a polarized aromatic system, influencing reactivity in substitution reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrNO₃S | PubChem |

| Molecular Weight | 320.20 g/mol | PubChem |

| XLogP3-AA | 3.2 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

-

Sulfonylation: Reaction of 4-bromo-2-methylbenzenesulfonyl chloride with morpholine in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product with >95% purity.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance reaction efficiency and safety. Key parameters include:

-

Temperature control: Maintained at 0–5°C to minimize side reactions.

-

Automated pH adjustment: Ensures complete neutralization of HCl.

-

Crystallization: Final purification using ethanol/water mixtures achieves >99% purity.

Table 2: Synthetic Method Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 70–75% | 85–90% |

| Purity | 95% | 99% |

| Solvent Consumption | 5 L/mol | 1.2 L/mol |

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with sodium azide in DMF at 60°C produces the corresponding azide derivative:

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid.

-

Reduction: LiAlH₄ reduces the sulfonyl group to a thioether, though this reaction requires strict anhydrous conditions.

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| T-0201 (Analog) | ETₐ Receptor | 1.5 | |

| 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine | Sigma Receptor | Pending | – |

Applications in Materials Science

The sulfonyl group’s electron-withdrawing nature makes this compound a candidate for:

-

Polymer crosslinking: Enhances thermal stability in epoxy resins.

-

Coordination chemistry: Acts as a ligand for Pd(II) catalysts in Suzuki-Miyaura couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume